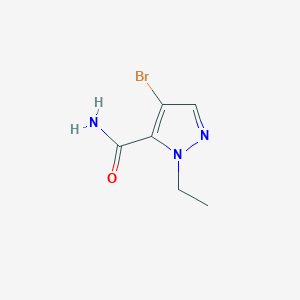

4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxamide group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide typically involves the bromination of a pyrazole precursor followed by functional group modifications. One common method includes the reaction of 4-bromo-1-ethyl-1H-pyrazole with an appropriate carboxamide derivative under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions.

Mechanistic Insight :

The bromine’s electron-withdrawing effect activates the pyrazole ring for SNAr, with regioselectivity governed by the carboxamide’s directing effects.

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Key Considerations :

-

Palladium catalysts are preferred for aryl couplings, while copper systems are cost-effective for simpler substrates.

-

Steric hindrance from the ethyl group slightly reduces coupling efficiency compared to unsubstituted pyrazoles.

Functional Group Transformations

The carboxamide group undergoes hydrolysis, reduction, and condensation.

Comparative Reactivity :

The carboxamide’s electron-withdrawing nature enhances the pyrazole ring’s electrophilicity, facilitating subsequent substitutions.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Example Pathway :

Reaction with hydrazine forms a pyrazolo-pyrimidine core, a scaffold prevalent in kinase inhibitors .

Oxidation and Reduction of the Pyrazole Ring

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, exhibit significant antimicrobial properties. A study evaluated a series of pyrazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain compounds showed promising antibacterial activity, suggesting potential therapeutic applications in treating infections .

Antiparasitic Properties

The compound has also been investigated for its efficacy against parasitic infections. Specifically, studies on similar pyrazole derivatives have shown effectiveness against Cryptosporidium parvum, a leading cause of pediatric diarrhea. Selective inhibitors based on the pyrazole scaffold were tested in vitro and in vivo, demonstrating their potential as therapeutic agents against this parasite .

Inhibition of Protein Kinases

this compound may also serve as a scaffold for developing inhibitors of calcium-dependent protein kinases in apicomplexan parasites. These inhibitors can interfere with the parasites' ability to invade host cells, providing a novel approach to antiparasitic drug development .

Agricultural Applications

Pesticide Development

The synthesis of this compound has been linked to the development of new insecticides. Research indicates that bromopyrazole compounds can be utilized to prepare effective benzamide insecticides, which are crucial for pest control in agriculture. The preparation methods emphasize efficiency and reduced environmental impact by minimizing waste generation during synthesis .

Plant Pathology

The compound's derivatives have shown potential in addressing plant diseases caused by various pathogens. Studies suggest that certain pyrazole derivatives can inhibit fungal growth, making them candidates for fungicide development. Their application could enhance crop protection strategies against fungal pathogens that threaten agricultural productivity .

Data Tables and Case Studies

| Application Area | Compound Type | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Significant activity against S. aureus and E. coli |

| Antiparasitic | Effective against C. parvum in vitro and in vivo | |

| Protein Kinase Inhibitors | Inhibition of calcium-dependent protein kinases | |

| Agricultural Science | Pesticide Development | Effective insecticides derived from bromopyrazole compounds |

| Plant Pathology | Inhibition of fungal growth, potential fungicide candidates |

作用機序

The mechanism of action of 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

- 4-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde

- 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

- 4-Bromo-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and carboxamide groups makes it a versatile compound for various applications .

生物活性

4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Chemical Formula : C7H9BrN4O

- Molecular Weight : 229.07 g/mol

- CAS Number : 1005575-60-9

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is hypothesized to act as an inhibitor of certain protein kinases, which play critical roles in cell signaling and regulation. In particular, its structural similarity to known kinase inhibitors suggests that it may effectively modulate kinase activity involved in various disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Efficacy

A study focusing on pyrazole derivatives found that compounds similar to this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Anticancer Activity

In vitro assays have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a related compound exhibited IC50 values in the low nanomolar range against lung and gastric cancer cells. The mechanism involves the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis .

In Vivo Studies

Animal models have been employed to assess the efficacy and safety profile of pyrazole derivatives. In one notable study, compounds based on the pyrazole scaffold were tested in mice infected with Cryptosporidium parvum, demonstrating significant reductions in oocyst shedding without observable toxicity at therapeutic doses . This suggests a potential application in treating cryptosporidiosis.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-bromo-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXFFRYJPUDPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。